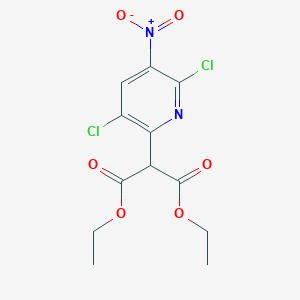

1,3-Diethyl 2-(3,6-dichloro-5-nitropyridin-2-yl)propanedioate

Cat. No. B2842272

Key on ui cas rn:

136888-77-2

M. Wt: 351.14

InChI Key: HCNFCDJVZJGAHR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05811432

Procedure details

The mixture of 2-bis(ethoxycarbonyl)methyl-5,6-dichloro-3-nitropyridine, 2-bis(ethoxycarbonyl)methyl-3,6-dichloro-5-nitropyridine and diethylmalonate was dissolved in ethanol (100 mL) and added to a suspension of 50% Raney nickel in water (30 g) diluted with ethanol (10 mL). The mixture was hydrogenated in a Parr shaker at 3 atmospheres pressure for 5 hours and then filtered through diatomaceous earth (Celite (trademark)) to remove the catalyst. The solvent was removed in vacuo to leave an oil which was subjected to flash chromatography on silica gel eluting with 4:1 hexane/ethyl acetate. Each of the fractions was separately concentrated and the residues examined by 1H NMR in deuterochloroform. Eluted after diethylmalonate was the desired product, 3-amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine, followed closely thereafter by the unwanted isomer, 5-amino-2-bis(ethoxycarbonyl)methyl-3,6-dichloropyridine. Although clean separation from diethyl malonate was achieved, the bulk of the mass of desired product and the isomer eluted as mixed fractions. Leading fractions containing only 3-amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine and mixed fractions containing at least 10% of this material were combined to afford a solid consisting of 3-amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine (3.17 g) and the unwanted isomer, 3-amino-2-bis(ethoxycarbonyl)methyl-3,6-dichloropyridine (4.03 g). This mixture was taken up in 6N HCl solution (120 mL) and heated at reflux for 3 hours. After cooling to room temperature the volatiles were removed in vacuo. Ethanol was added and then evaporated to help remove water. This process was repeated. The resulting brown solid was subjected to flash chromatography on silica gel using 9:1 chloroform/methanol as eluant. All fractions containing the desired product were combined and concentrated to leave a solid which was triturated with methanol to afford 5,6-dichloro-4-azaoxindole (1.42 g, 71%) from 3-amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine, 13% overall from 3-nitro-2,5,6-trichloropyridne). M.p. 230°-233° C. (dec).

Name

hexane ethyl acetate

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Two

Name

2-bis(ethoxycarbonyl)methyl-5,6-dichloro-3-nitropyridine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Quantity

3.17 g

Type

reactant

Reaction Step Four

Name

3-amino-2-bis(ethoxycarbonyl)methyl-3,6-dichloropyridine

Quantity

4.03 g

Type

reactant

Reaction Step Five

Yield

71%

Identifiers

|

REACTION_CXSMILES

|

C([O:3][C:4]([CH:6](C(OCC)=O)[C:7]1[C:12]([N+:13]([O-])=O)=[CH:11][C:10]([Cl:16])=[C:9]([Cl:17])[N:8]=1)=O)C.C(OC(C(C(OCC)=O)C1C(Cl)=CC([N+]([O-])=O)=C(Cl)N=1)=O)C.C(C(CC)(C([O-])=O)C([O-])=O)C.NC1C(C(C(OCC)=O)C(OCC)=O)=NC(Cl)=C(Cl)C=1.NC1(Cl)C=CC(Cl)=NC1C(C(OCC)=O)C(OCC)=O>C(O)C.[Ni].O.Cl.CCCCCC.C(OCC)(=O)C>[Cl:17][C:9]1[N:8]=[C:7]2[C:12](=[CH:11][C:10]=1[Cl:16])[NH:13][C:4](=[O:3])[CH2:6]2 |f:9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

120 mL

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

Step Two

|

Name

|

hexane ethyl acetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC.C(C)(=O)OCC

|

Step Three

|

Name

|

2-bis(ethoxycarbonyl)methyl-5,6-dichloro-3-nitropyridine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(=O)C(C1=NC(=C(C=C1[N+](=O)[O-])Cl)Cl)C(=O)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(=O)C(C1=NC(=C(C=C1Cl)[N+](=O)[O-])Cl)C(=O)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C(C(=O)[O-])(C(=O)[O-])CC

|

Step Four

|

Name

|

|

|

Quantity

|

3.17 g

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C(=NC(=C(C1)Cl)Cl)C(C(=O)OCC)C(=O)OCC

|

Step Five

|

Name

|

3-amino-2-bis(ethoxycarbonyl)methyl-3,6-dichloropyridine

|

|

Quantity

|

4.03 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1(C(N=C(C=C1)Cl)C(C(=O)OCC)C(=O)OCC)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through diatomaceous earth (Celite (trademark))

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the catalyst

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to leave an oil which

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Each of the fractions was separately concentrated

|

WASH

|

Type

|

WASH

|

|

Details

|

Eluted after diethylmalonate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Although clean separation from diethyl malonate

|

WASH

|

Type

|

WASH

|

|

Details

|

the bulk of the mass of desired product and the isomer eluted

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

as mixed fractions

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Leading fractions containing only 3-amino-2-bis(ethoxycarbonyl)methyl-5,6-dichloropyridine

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed fractions

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing at least 10% of this material

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a solid

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 3 hours

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were removed in vacuo

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Ethanol was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to help remove water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

All fractions containing the desired product

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to leave a solid which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was triturated with methanol

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1N=C2CC(NC2=CC1Cl)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.42 g | |

| YIELD: PERCENTYIELD | 71% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |